molecular formula C22H20Cl2F3NO5 B1649269 Voruciclib hydrochloride CAS No. 1000023-05-1

Voruciclib hydrochloride

Numéro de catalogue B1649269
Numéro CAS: 1000023-05-1
Poids moléculaire: 506.3
Clé InChI: QCWRANLELLMJSH-OJMBIDBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Voruciclib hydrochloride is an orally active and selective CDK inhibitor . It potently blocks CDK9, the transcriptional regulator of MCL-1 . Voruciclib hydrochloride represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .

Applications De Recherche Scientifique

  • CDK Inhibition and Antineoplastic Activity : Voruciclib is a cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. It selectively inhibits CDK4 and CDK6, leading to cell cycle arrest and decreased tumor cell proliferation. CDK4 and 6 are upregulated in many tumor cell types and play a crucial role in cell cycle progression (Definitions, 2020).

  • Repression of MCL-1 in Lymphoma : Voruciclib represses MCL-1 protein expression in preclinical models of diffuse large B-cell lymphoma (DLBCL), showing promise as a combination therapy with venetoclax for high-risk DLBCL patients (Dey et al., 2017).

  • Combating Multi-Drug Resistance : Voruciclib antagonizes ABCB1 and ABCG2-mediated multi-drug resistance in cancer cells, enhancing the effect of conventional anti-cancer drugs in drug-resistant cancer cells (Gupta et al., 2018).

  • Solid Tumor Sensitivity to Drug Combinations : Functional testing of voruciclib combinations using the CIVO precision medicine platform indicates its potential in distinguishing responders from non-responders to targeted therapy in solid tumors (Olson, 2016).

  • Synergistic Effects in Acute Myeloid Leukemia : Targeting CDK9 with voruciclib in combination with venetoclax results in synergistic antileukemic activity against acute myeloid leukemia (AML) cell lines and primary patient samples (Luedtke et al., 2020).

Safety And Hazards

No special measures are required for handling Voruciclib hydrochloride. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints .

Orientations Futures

Voruciclib hydrochloride is currently being evaluated in a Phase 1 trial for patients with acute myeloid leukemia (AML) and B-cell malignancies . The results from these trials will determine the future directions for this drug .

Propriétés

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRANLELLMJSH-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voruciclib hydrochloride

CAS RN

1000023-05-1
Record name Voruciclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VORUCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEP29W01U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voruciclib hydrochloride
Reactant of Route 2
Voruciclib hydrochloride
Reactant of Route 3
Voruciclib hydrochloride
Reactant of Route 4
Voruciclib hydrochloride
Reactant of Route 5
Voruciclib hydrochloride
Reactant of Route 6
Voruciclib hydrochloride

Citations

For This Compound
3
Citations
J Dey, TL Deckwerth, WS Kerwin, JR Casalini… - Scientific Reports, 2017 - nature.com
… Rank order of sensitivity of 48 kinases to voruciclib hydrochloride was determined at Reaction Biology Corp. Kinase activity was measured using a filter binding assay with radioactive γ-…
Number of citations: 93 www.nature.com
EB Faber, N Wang, GI Georg - Biology of reproduction, 2020 - academic.oup.com
Cyclin-dependent kinase 2 (CDK2) is a member of the larger cell cycle regulating CDK family of kinases, activated by binding partner cyclins as its name suggests. Despite its canonical …
Number of citations: 14 academic.oup.com
阚少鑫, 卢娜 - 药学进展, 2020 - pps.cpu.edu.cn
… Voruciclib hydrochloride CDK9 抑制剂voruciclib hydrochloride 是一种小分子黄酮类衍生物,由 … Voruciclib hydrochloride 在多种DLBCL 模型 中可抑制Mcl-1 的表达,且与Bcl-2 特异性抑制剂 …
Number of citations: 4 pps.cpu.edu.cn

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.